molecular formula C19H19NO4 B2375458 4-(((2-ethoxyphenyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one CAS No. 859112-52-0

4-(((2-ethoxyphenyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one

Cat. No.: B2375458
CAS No.: 859112-52-0
M. Wt: 325.364
InChI Key: XUDWCPVMNXGEQO-UHFFFAOYSA-N
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Description

4-(((2-ethoxyphenyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups, including an ethoxyphenyl group, an amino group, and a hydroxyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((2-ethoxyphenyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-ethoxyaniline with a suitable aldehyde to form an imine intermediate. This intermediate is then subjected to cyclization and subsequent functional group modifications to yield the final chromen-2-one derivative. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature and pH to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(((2-ethoxyphenyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to modify the chromen-2-one core or the ethoxyphenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromen-2-one core and the ethoxyphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while reduction can lead to the formation of dihydrochromen-2-one derivatives. Substitution reactions can introduce various functional groups, further diversifying the chemical properties of the compound.

Scientific Research Applications

4-(((2-ethoxyphenyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(((2-ethoxyphenyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one include other chromen-2-one derivatives with different substituents, such as:

  • 4-(((2-methoxyphenyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one
  • 4-(((2-hydroxyphenyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one
  • 4-(((2-chlorophenyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The ethoxy group, in particular, can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[(2-ethoxyanilino)methyl]-6-hydroxy-7-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-3-23-17-7-5-4-6-15(17)20-11-13-9-19(22)24-18-8-12(2)16(21)10-14(13)18/h4-10,20-21H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDWCPVMNXGEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NCC2=CC(=O)OC3=C2C=C(C(=C3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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